molecular formula C11H9ClN2 B13873424 2-Chloro-5-(pyridin-2-yl)benzenamine

2-Chloro-5-(pyridin-2-yl)benzenamine

Cat. No.: B13873424
M. Wt: 204.65 g/mol
InChI Key: PEYGHKQLGCGKBH-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyridin-2-yl)benzenamine is an organic compound with the molecular formula C11H9ClN2 It consists of a benzene ring substituted with a chlorine atom and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-2-yl)benzenamine typically involves the reaction of 2-chloronitrobenzene with 2-aminopyridine under specific conditions. One common method includes the reduction of the nitro group to an amine group, followed by a nucleophilic aromatic substitution reaction. The reaction conditions often involve the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-2-yl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzenamines.

Scientific Research Applications

2-Chloro-5-(pyridin-2-yl)benzenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-2-yl)benzenamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(pyridin-2-yl)benzenamine
  • 2-Chloro-6-(pyridin-2-yl)benzenamine
  • 2-Bromo-5-(pyridin-2-yl)benzenamine

Uniqueness

2-Chloro-5-(pyridin-2-yl)benzenamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-5-pyridin-2-ylaniline

InChI

InChI=1S/C11H9ClN2/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H,13H2

InChI Key

PEYGHKQLGCGKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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